An In-depth Technical Guide to Methyl 5-amino-2-chloroisonicotinate: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 5-amino-2-chloroisonicotinate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
Methyl 5-amino-2-chloroisonicotinate, registered under CAS number 1073182-59-8, is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its unique arrangement of a chloro substituent at the 2-position, an amino group at the 5-position, and a methyl ester at the 4-position provides medicinal chemists with a versatile scaffold for structural elaboration. This guide offers an in-depth exploration of this compound, from its synthesis and characterization to its practical applications in modern drug discovery, providing researchers with the foundational knowledge to effectively utilize this valuable building block.
The strategic placement of reactive sites on the pyridine ring makes Methyl 5-amino-2-chloroisonicotinate an attractive starting material for generating libraries of diverse molecules. The chloro group can be readily displaced through nucleophilic aromatic substitution, the amino group offers a handle for amide bond formation or further derivatization, and the ester can be hydrolyzed or transformed into other functional groups. This trifecta of reactivity allows for the systematic exploration of chemical space in the pursuit of novel therapeutic agents.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key known properties of Methyl 5-amino-2-chloroisonicotinate.
| Property | Value | Source |
| CAS Number | 1073182-59-8 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O₂ | |
| Molecular Weight | 186.6 g/mol | |
| Appearance | Light yellow to yellow solid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Synthesis of Methyl 5-amino-2-chloroisonicotinate: A Step-by-Step Protocol
The synthesis of Methyl 5-amino-2-chloroisonicotinate can be achieved through a multi-step process, often starting from a protected amino-chloro-isonicotinic acid derivative. The following protocol is a representative example of a synthetic route that has been described in the chemical literature.[4]
Reaction Scheme
Caption: Synthetic workflow for Methyl 5-amino-2-chloroisonicotinate.
Experimental Protocol
Materials:
-
5-(tert-butoxycarbonylamino)-2-chloroisonicotinic acid (crude)
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Saturated Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve crude 5-(tert-butoxycarbonylamino)-2-chloroisonicotinic acid (8.0 g) in methanol (50 mL).[4]
-
Slowly add concentrated sulfuric acid (5.0 mL) to the stirred solution.[4]
-
Heat the reaction mixture to reflux and maintain this temperature overnight.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[4]
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.[4]
-
Dilute the residue with an appropriate amount of water and neutralize the solution to a pH of 8 using a saturated sodium bicarbonate solution.[4] This step also facilitates the removal of the tert-butoxycarbonyl (Boc) protecting group.
-
Extraction: Transfer the neutralized aqueous phase to a separatory funnel and extract with ethyl acetate (2 x 100 mL).[4]
-
Combine the organic layers and wash with a saturated brine solution (50 mL).[4]
-
Dry the organic phase over anhydrous sodium sulfate and filter.[4]
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by silica gel column chromatography to yield the final product, Methyl 5-amino-2-chloroisonicotinate.[4]
Spectroscopic Characterization: The Analytical Fingerprint
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents on the pyridine ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals and their chemical shifts will be characteristic of the substituted pyridine ring and the methyl ester group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include N-H stretching of the amino group, C=O stretching of the ester, and C-Cl stretching.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. The molecular ion peak (M+) is expected at m/z 186, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).
Applications in Drug Discovery: A Gateway to Novel Therapeutics
Methyl 5-amino-2-chloroisonicotinate serves as a versatile building block for the synthesis of a wide range of biologically active molecules, particularly in the realm of kinase inhibitors. The strategic positioning of its functional groups allows for its incorporation into various heterocyclic scaffolds that are known to interact with the ATP-binding site of kinases.
Role in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 2-amino-5-halopyridine motif, present in Methyl 5-amino-2-chloroisonicotinate, is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase.
A representative reaction illustrating the utility of this intermediate is its reaction with a substituted pyrimidine. This type of reaction is a cornerstone in the synthesis of many kinase inhibitors.
Caption: A representative reaction of Methyl 5-amino-2-chloroisonicotinate.
This reaction allows for the coupling of the isonicotinate core to a pyrimidine scaffold, a common structural motif in many approved and investigational kinase inhibitors. The resulting product can then be further modified to optimize its potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 5-amino-2-chloroisonicotinate. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds, such as 2-amino-5-chloropyridine, can provide guidance.[5][6][7]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Hazard Statements (based on similar compounds):
-
May be harmful if swallowed.[1]
-
May cause skin and eye irritation.[3]
-
May cause respiratory irritation.[3]
Conclusion: A Versatile Tool for the Medicinal Chemist
Methyl 5-amino-2-chloroisonicotinate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups provides a rich platform for chemical modification, enabling the rapid generation of diverse compound libraries for biological screening. A thorough understanding of its synthesis, characterization, and reactivity is essential for any researcher aiming to leverage its potential in the development of novel therapeutics. As the demand for new and effective medicines continues to grow, the importance of key intermediates like Methyl 5-amino-2-chloroisonicotinate in the drug discovery pipeline is set to increase.
References
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ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (1969). Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines. Retrieved from [Link]
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MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]
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PubMed. (2004). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound.
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MDPI. (2022). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Retrieved from [Link]
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SciELO. (2024, October 11). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US20120196871A1 - Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors.
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MDPI. (2023, November 15). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-chloro-2-methylnicotinate. Retrieved from [Link]
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